FeCl₃-Catalyzed One-Pot Synthesis: Yield Superiority of the Pivaldehyde-Derived Homoallyl Benzyl Ether over Other Aliphatic Aldehyde Substrates
Under FeCl₃-catalyzed one-pot conditions (2 mol% FeCl₃, 2.4 equiv BnOTMS, CH₂Cl₂, rt), the target compound, derived from pivaldehyde (t-BuCHO), was isolated in 87% yield—the highest among the four aliphatic aldehydes tested [1]. This yield surpasses that of the homoallyl benzyl ethers from 3-phenylpropanal (80%), cyclohexanecarboxaldehyde (83%), and 2-phenylpropanal (81%), demonstrating that the sterically encumbered tert-butyl substrate is accommodated with unexpectedly high efficiency by this catalyst system [1].
| Evidence Dimension | Isolated yield in one-pot homoallyl benzyl ether synthesis |
|---|---|
| Target Compound Data | 87% (from pivaldehyde / t-BuCHO) |
| Comparator Or Baseline | 80% (from Ph(CH₂)₂CHO); 83% (from c-C₆H₁₁CHO); 81% (from PhCH(Me)CHO) |
| Quantified Difference | +4 to +7 percentage points vs. other aliphatic aldehydes |
| Conditions | FeCl₃ (2 mol%), BnOTMS (2.4 equiv), allyltrimethylsilane, CH₂Cl₂, rt; Table 4, Watahiki et al., Org. Lett. 2003 |
Why This Matters
Procurement decisions favoring this compound are supported by the highest documented catalytic yield among aliphatic substrates, indicating optimal synthetic efficiency and cost-effectiveness for sterically hindered homoallyl benzyl ether production.
- [1] Watahiki, T.; Akabane, Y.; Mori, S.; Oriyama, T. Iron(III) Chloride-Catalyzed Convenient One-Pot Synthesis of Homoallyl Benzyl Ethers Starting from Aldehydes. Org. Lett. 2003, 5 (17), 3045–3048. DOI: 10.1021/ol035019w. View Source
